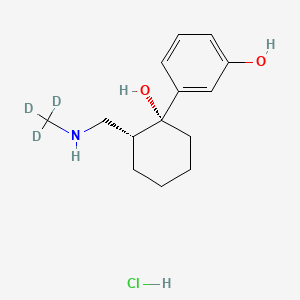
N,O-Didesmethyl Tramadol-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Didesmethyl Tramadol-d3 Hydrochloride is a metabolite of tramadol, a widely used analgesic for treating moderate to severe pain. Tramadol is a synthetic opioid that acts on the central nervous system. This compound is formed through the metabolic pathways involving the removal of methyl groups from the nitrogen and oxygen atoms of tramadol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Didesmethyl Tramadol-d3 Hydrochloride involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other strong acids. The reaction typically occurs under controlled conditions to ensure the selective removal of the methyl groups without affecting other parts of the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,O-Didesmethyl Tramadol-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, tramadol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various metabolites of tramadol, each with different pharmacological properties. These metabolites can have varying degrees of analgesic activity and side effects .
Scientific Research Applications
N,O-Didesmethyl Tramadol-d3 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of tramadol.
Biology: Helps in understanding the biological effects of tramadol and its metabolites on different organ systems.
Medicine: Used in pharmacokinetic studies to evaluate the efficacy and safety of tramadol in pain management.
Industry: Employed in the development of new analgesic drugs with improved safety profiles
Mechanism of Action
N,O-Didesmethyl Tramadol-d3 Hydrochloride exerts its effects by interacting with the central nervous system. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. These actions result in enhanced pain relief and modulation of mood. The compound’s mechanism of action involves binding to specific receptors and altering the transmission of pain signals in the spinal cord and brain .
Comparison with Similar Compounds
Similar Compounds
O-Desmethyl Tramadol: Another metabolite of tramadol with similar analgesic properties.
N-Desmethyl Tramadol: A metabolite formed through the removal of the methyl group from the nitrogen atom.
N,N-Didesmethyl Tramadol: A compound formed by the removal of both methyl groups from the nitrogen atom
Uniqueness
N,O-Didesmethyl Tramadol-d3 Hydrochloride is unique due to its specific metabolic pathway and the distinct pharmacological effects it produces. Unlike other metabolites, it has a balanced profile of opioid receptor agonism and monoamine reuptake inhibition, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11;/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3;1H/t12-,14+;/m1./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBJHQKEHXABPM-FTKSRVEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261393-89-8 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261393-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: How is N,O-Didesmethyl Tramadol formed in the body?
A1: N,O-Didesmethyl Tramadol (M5) is a minor metabolite of tramadol generated through multiple metabolic steps. Primarily, tramadol undergoes either O-demethylation by CYP2D6 to form O-desmethyl-tramadol (M1) or N-demethylation by CYP2B6 and CYP3A4 to form N-desmethyl-tramadol (M2) [, ]. While the exact enzymatic pathway for M5 formation isn't fully elucidated in these studies, it likely arises from further demethylation of either M1 or M2. [, ]
Q2: What are the relative amounts of N,O-Didesmethyl Tramadol formed compared to other tramadol metabolites?
A2: Studies show that M5 is a minor metabolite of tramadol. In human liver microsomes, M5 constitutes less than or equal to 3.0% of the total tramadol metabolism. [] Similarly, in canine models, M5 plasma concentrations remained lower than the parent drug tramadol after both intravenous and intramuscular administration. [] Rectal administration in dogs resulted in higher M5 levels compared to tramadol, suggesting route-dependent metabolism differences. []
Q3: Are there any analytical methods available to detect and quantify N,O-Didesmethyl Tramadol?
A3: While the provided research articles don't delve into specific analytical methods for M5 quantification, they utilize high-performance liquid chromatography (HPLC) coupled with fluorimetric detection to measure tramadol and its primary metabolites, including M5, in plasma samples. [, ] This suggests that similar chromatographic techniques could be employed for the specific analysis of M5.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
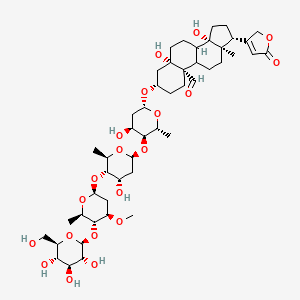
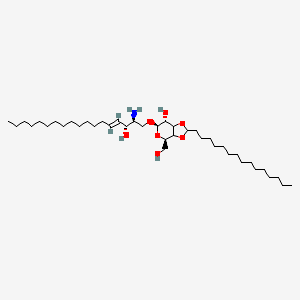
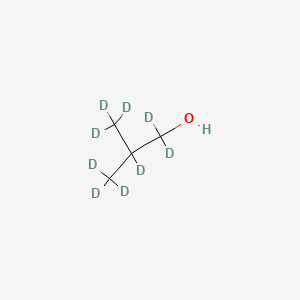

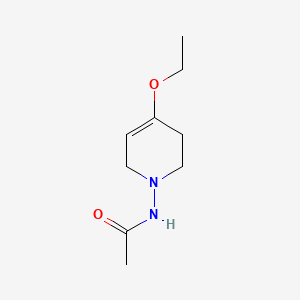
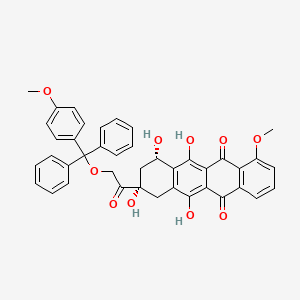
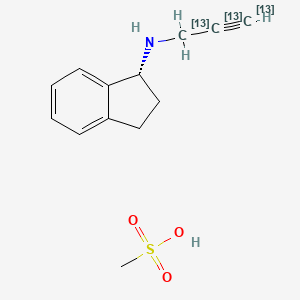
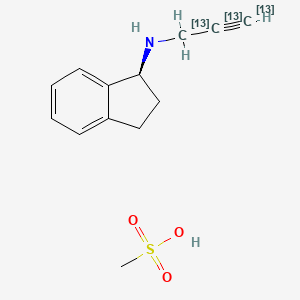
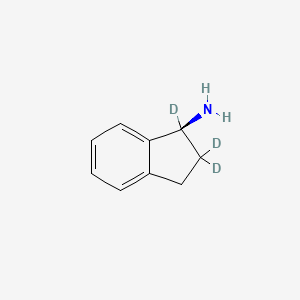
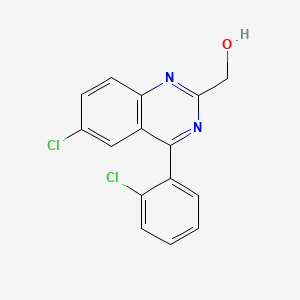
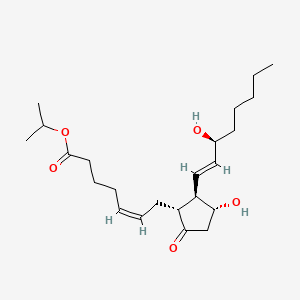
![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)
